
Orexin 2 Receptor Agonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orexin 2 Receptor Agonist is a potent selective OX2R agonist with an EC50 of 23 nM . It is an agonist of the orexin 2 receptor (OX2R) with an EC50 value of 23 nM in a calcium influx assay . It is 70-fold selective for OX2R over OX1R .
Synthesis Analysis
A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . The 1,7-naphthalene derivatives showed superior agonist activity than 2,7-naphthalene derivatives . The introduction of a methyl group on the 2-position of 1,7-naphthalene ring effectively increased the activity, which led to the discovery of the potent OX2R agonist 28c .
Molecular Structure Analysis
To investigate the dynamics of the orexin 2 receptor, several microsecond-scale molecular dynamics simulations of the wild-type protein, of a mutant that stabilizes the inactive state, and of constitutively active mutants of the class A G protein-coupled receptors were performed . The conformational changes were related to the outward movement of the transmembrane helix 6 and the inward movement of the transmembrane helix 7, which are common structural changes in the activation of G protein-coupled receptors .
Chemical Reactions Analysis
The orexinergic system comprises of HCRTR1 and HCRTR2, G-protein-coupled receptors of the rhodopsin family and the endogenous ligands processed from HCRT pro-hormone, Orexin A and Orexin B . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (G q/11 , G i/0 , and G s ) or other proteins such as β-arrestins .
Physical And Chemical Properties Analysis
The orexin system comprises two G protein-coupled receptors, OX1R and OX2R, along with two endogenous agonists cleaved from a common precursor (prepro-orexin), orexin-A (OX-A) and orexin-B (OX-B) . OX1R couples via Gq protein to increase intracellular inositol triphosphate and diacylglycerol formation along with mobilisation of intracellular Ca2+ . OX2R also couples to Gq, but additionally to Gi/o to inhibit cAMP formation and modulate ion channel function .
Applications De Recherche Scientifique
Treatment of Narcolepsy and Other Hypersomnias
Orexin 2 Receptor (OX2R) agonists are being developed for the treatment of narcolepsy and other hypersomnias . Preliminary results from a Phase 1 study of ALKS 2680, an OX2R agonist, suggest that it is generally well-tolerated and potentially suitable for once-daily oral administration to promote daytime wakefulness . Another OX2R agonist, danavorexton, has shown improvements in narcolepsy phenotype in both a mouse model and human patients .
Regulation of Sleep/Wakefulness
OX2R plays a critical role in the regulation of sleep/wakefulness . Orexin neurons are most active during the day, promoting alertness and wakefulness . Selective inhibition of OX2R has been shown to improve sleep latency in both narcolepsy type 1 and type 2 .
Regulation of Emotion
Orexin, by activating OX2R, is implicated in the regulation of emotion . It has been suggested that the orexin system plays a role in brain mechanisms that regulate motivation, especially highly motivated behavior, arousal, and stress, making it an ideal target for studying addiction and discovering treatments .
Regulation of Feeding Behavior
Orexin, through the activation of OX2R, plays a vital role in the regulation of feeding behavior . Orexins stimulate food intake upon intracerebroventricular administration and were originally described as regulators of feeding behavior .
Regulation of Energy Homeostasis/Metabolism
Orexin, by activating OX2R, plays a key role in energy homeostasis and metabolism . Orexinergic system is also involved in many other autonomic functions such as feeding, thermoregulation, cardiovascular and neuroendocrine regulation .
Regulation of Stress Responses
Orexin, through the activation of OX2R, is implicated in stress responses . Dysfunctional changes in this neuropeptidergic system that are caused by drug use might also be responsible for alterations of feeding behavior and the sleep-wake cycle that are commonly disrupted in subjects with substance use disorder .
Mécanisme D'action
Target of Action
The primary target of the Orexin 2 Receptor Agonist is the Orexin 2 receptor (OX2R) . This receptor is a G-protein-coupled receptor (GPCR) that is activated by the neuropeptide orexin, also known as hypocretin . The OX2R plays a pivotal role in various physiological functions, including the regulation of emotion, feeding, metabolism, respiration, and sleep/wakefulness .
Mode of Action
The Orexin 2 Receptor Agonist interacts with its target, the OX2R, by binding to it and activating it . This activation leads to a series of intracellular events that result in the physiological effects associated with the orexinergic system . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (Gq/11, Gi/0, and Gs) or other proteins such as β-arrestins .
Biochemical Pathways
The activation of OX2R by the Orexin 2 Receptor Agonist affects several biochemical pathways. Both OX1R and OX2R activity is mediated by Gq/11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .
Pharmacokinetics
The pharmacokinetic profile of an Orexin 2 Receptor Agonist like ALKS 2680 suggests that it is generally well-tolerated and suitable for once-daily oral administration to promote daytime wakefulness . It was observed to be centrally active, showing biphasic distribution/elimination, with a terminal half-life suitable for maintaining daytime wakefulness with once-daily administration .
Result of Action
The activation of OX2R by the Orexin 2 Receptor Agonist has several molecular and cellular effects. It plays a vital role in many physiological processes, especially feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance . In the context of neurological disorders like Parkinson’s disease, orexin has neuroprotective properties in dopaminergic neurons .
Action Environment
The action of the Orexin 2 Receptor Agonist is primarily exerted through the central nervous system, given the negligible/very low expression of OX2R protein in peripheral tissues . The widespread distribution of OX2R protein in the brain, including previously unrecognized regions of the retrosplenial cortex, suggests that orexin exerts OX2R-dependent physiological functions primarily through activation of the central nervous system . Environmental factors that could influence the compound’s action, efficacy, and stability include the overall health status of the individual, the presence of other medications, and individual genetic factors that might affect the expression and function of OX2R.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMXWCISNJNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orexin 2 Receptor Agonist | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

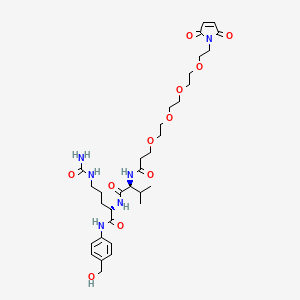
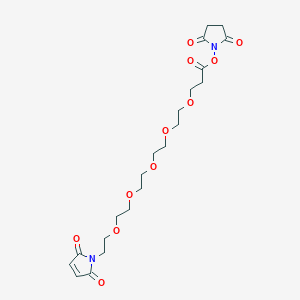
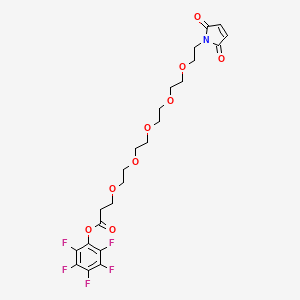

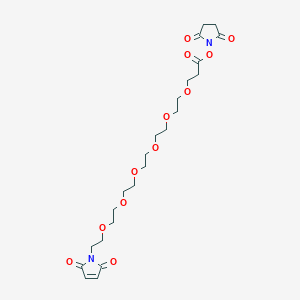




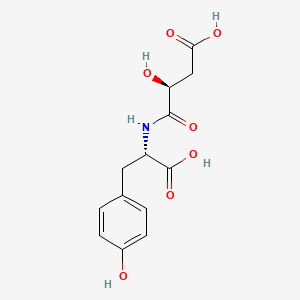
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
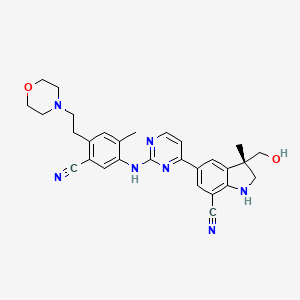

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)